molecular formula C20H24N6O4S B3205141 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine CAS No. 1040640-69-4

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine

Cat. No.: B3205141
CAS No.: 1040640-69-4
M. Wt: 444.5 g/mol
InChI Key: WGKADYUPBZVSBV-UHFFFAOYSA-N
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Description

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolo-pyridazine core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine involves multiple steps, typically starting with the preparation of the triazolo-pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The subsequent steps involve the introduction of the piperazine and benzenesulfonyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The triazolo-pyridazine core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperazine ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reactions and conditions used, but they generally involve modifications to the triazolo-pyridazine core or the piperazine ring.

Scientific Research Applications

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but they generally involve modulation of biochemical pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

  • 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol
  • JNJ-38877605 These compounds share the triazolo-pyridazine core but differ in their substituents, which can significantly affect their biological activity and applications. The uniqueness of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine lies in its specific combination of substituents, which confer distinct properties and potential uses.

Properties

IUPAC Name

3-cyclopropyl-6-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-29-15-5-6-16(30-2)17(13-15)31(27,28)25-11-9-24(10-12-25)19-8-7-18-21-22-20(14-3-4-14)26(18)23-19/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKADYUPBZVSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine
Reactant of Route 2
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1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine

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